{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol

Lipophilicity XLogP3 Drug-likeness

SAR programs exploring pyrazole N1-alkyl substitution often face delays when key reference compounds are unavailable from a single source. This cyclopentyl-pyrazole methanol, with XLogP3 of 0.7 and TPSA of 64.1 Ų, serves as the critical ethyl-substituted baseline for benchmarking FXR modulator candidates against isopropyl and methyl analogs. • Enables direct comparative measurement of FXR agonism potency, aqueous solubility, and microsomal stability across the N1-alkyl series. • Primary amino and hydroxymethyl handles support rapid derivatization into patent-exemplified compounds (US 8,252,826 B2). • Supplied at 95% purity as a research intermediate; stock availability and batch consistency support longitudinal SAR campaigns.

Molecular Formula C13H23N3O
Molecular Weight 237.34 g/mol
Cat. No. B13252816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol
Molecular FormulaC13H23N3O
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)C(CN)C2(CCCC2)CO
InChIInChI=1S/C13H23N3O/c1-2-16-12(5-8-15-16)11(9-14)13(10-17)6-3-4-7-13/h5,8,11,17H,2-4,6-7,9-10,14H2,1H3
InChIKeyLLIWUMKGVIUALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol Structural Identity and Physicochemical Profile


{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol (CAS 2059970-38-4) is a cyclopentyl-pyrazole derivative bearing a primary amino group and a hydroxymethyl substituent, with molecular formula C₁₃H₂₃N₃O and molecular weight 237.34 g/mol [1]. The compound is classified within the broader family of cyclopentyl- and cycloheptylpyrazole derivatives claimed as Farnesoid X Receptor (FXR) modulators in the patent literature [2]. Commercially, it is supplied as a research intermediate at 95% purity for synthetic chemistry and medicinal chemistry applications .

Synthetic intermediate for cyclopentylpyrazole FXR modulators
N1-ethyl reference point for pyrazole SAR campaigns
Cyclopentyl scaffold consistent with patent-exemplified sub-series

{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol Differentiation from In-Class Analogs


Within the cyclopentylpyrazole methanol series, substitution at the pyrazole N1 position (ethyl vs. isopropyl vs. unsubstituted) directly modulates lipophilicity (XLogP3), hydrogen-bonding capacity, and steric bulk, which are critical determinants of target binding, solubility, and metabolic stability in FXR modulator programs [1]. Generic substitution without explicit comparative data risks introducing uncharacterized changes in potency, selectivity, and pharmacokinetic profile. The evidence items below provide the available quantitative framework for differentiating {1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol from its closest structural analogs.

N1-Isopropyl Analog

Estimated lipophilicity increase of ~0.5–0.8 log units may shift solubility and off-target binding profile; matched-pair analysis recommended.

Unsubstituted Pyrazole Analog

Additional hydrogen-bond donor and higher polar surface area may alter passive permeability and target-binding pose; HBD/TPSA differences require review.

Cycloheptyl Core Scaffold

Larger 7-membered ring changes conformational flexibility and steric fit within FXR ligand-binding domain; scaffold-hop results may not transfer directly.

{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol Quantitative Differentiation Evidence


Lipophilicity: Ethyl vs. Isopropyl N1 Substitution

The target compound bearing an N1-ethyl substituent exhibits an XLogP3 of 0.7 [1]. Its closest analog, (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol (CAS 2060051-61-6), features an N1-isopropyl group, which introduces an additional methylene unit and increases molecular weight to 251.37 g/mol . The isopropyl analog is expected to have a higher XLogP3 (approximately 1.2–1.5 by fragment-based estimation), translating to roughly 0.5–0.8 log units greater lipophilicity. This difference directly impacts aqueous solubility, membrane permeability, and CYP450 susceptibility, making the ethyl-substituted compound preferable for programs requiring balanced hydrophilicity.

Ethyl vs. Isopropyl Lipophilicity
Class-level inference
ΔXLogP3 ≈ +0.5 to +0.8
Lower lipophilicity may support aqueous solubility and reduced off-target binding context
Target XLogP3=0.7; isopropyl analog estimated 1.2–1.5; computed values only
Lipophilicity XLogP3 Drug-likeness FXR modulator

Hydrogen-Bond Profile: Ethyl vs. Unsubstituted Pyrazole

The target compound has 2 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA), with a topological polar surface area (TPSA) of 64.1 Ų [1]. In contrast, {1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol (CAS 2059941-51-2) lacks the N1-ethyl group and has molecular formula C₁₁H₁₉N₃O (MW 209.29) . The unsubstituted pyrazole NH contributes an additional HBD, resulting in a predicted HBD count of 3 and TPSA of approximately 75–80 Ų. The absence of the ethyl group reduces lipophilicity (estimated XLogP3 ≈ 0.0–0.2) and alters hydrogen-bonding capacity, which may affect passive permeability and target binding pose.

Ethyl vs. Unsubstituted H-Bond Profile
Class-level inference
ΔHBD = −1; ΔTPSA ≈ −11 to −16 Ų
Reduced HBD and TPSA may support passive permeability context
Target HBD=2, TPSA=64.1 Ų; unsubstituted analog estimated HBD=3, TPSA ~75–80 Ų
Hydrogen bonding TPSA Drug-likeness FXR

Scaffold Relevance: Cyclopentyl vs. Cycloheptyl Core in FXR Patents

The patent US 8,252,826 B2 explicitly claims both cyclopentyl- and cycloheptylpyrazole derivatives as FXR modulators, with A = —CH₂— (cyclopentyl) and A = —(CH₂)₃— (cycloheptyl) defining two distinct sub-series [1]. The target compound incorporates the cyclopentyl scaffold (A = —CH₂—), which is associated with a smaller ring size (5-membered) compared to the cycloheptyl sub-series (7-membered ring). Ring size directly influences conformational flexibility, steric occupancy of the FXR ligand-binding domain, and metabolic stability. The cyclopentyl core has been prioritized in exemplified compounds within the patent, suggesting favorable synthetic tractability and biological activity in this sub-series [1].

Cyclopentyl vs. Cycloheptyl Patent Exemplification
Class-level inference
Exemplified ratio ≈ 2.1:1 (15 vs. 7)
Higher patent exemplification may support scaffold prioritization context
US 8,252,826 B2 claim 1 exemplified list; FXR agonism assay not disclosed per compound
FXR agonist Scaffold hopping Dyslipidemia Patent evidence

Commercial Availability and Purity Comparison

The target compound is commercially available from Leyan (Product No. 2024464) at 95% purity in 1 g quantity, with larger quantities (5 g, 10 g, 25 g) available upon quotation . The isopropyl analog (CAS 2060051-61-6) is also available at 95% purity from Leyan (Product No. 2027280) and from Ambeed (Cat. No. A1097153) . Availability of the unsubstituted pyrazole analog is more limited, with fewer commercial suppliers identified. The consistent 95% purity specification across the ethyl and isopropyl analogs from the same supplier ensures comparable quality for head-to-head screening campaigns.

Commercial Availability & Purity
Cross-study comparable
95% purity; multi-gram available
Comparable purity specification may reduce procurement risk
Ethyl and isopropyl analogs from same supplier; broader quantity range for ethyl compound
Commercial availability Purity specification Procurement Synthetic intermediate

{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol Application Scenarios


FXR Agonist SAR: Pyrazole N1 Position

The target compound serves as the ethyl reference point in a systematic SAR exploration of pyrazole N1-alkyl substituents (ethyl vs. methyl, isopropyl, propyl, unsubstituted). Its computed XLogP3 of 0.7 [1] provides a baseline lipophilicity value against which increasingly lipophilic analogs can be benchmarked. Researchers can procure the compound alongside the isopropyl analog to directly measure differences in FXR agonism potency, aqueous solubility, and microsomal stability, thereby identifying the optimal balance between target engagement and drug-like properties.

Synthetic Intermediate for Cyclopentylpyrazole FXR Modulators

The compound's primary amino and hydroxymethyl functional groups make it a versatile intermediate for further derivatization into the more elaborate cyclopentylpyrazole FXR modulators claimed in US Patent 8,252,826 B2 [2]. The cyclopentyl scaffold (A = —CH₂—) is the predominant sub-series in the patent, and procurement of this intermediate enables the synthesis of patent-exemplified compounds for in-house biological validation.

Permeability and Drug-Likeness Screening

With TPSA of 64.1 Ų, 2 HBD, and 3 HBA [1], the compound sits within favorable oral drug-likeness space (Veber rules: TPSA < 140 Ų, HBD ≤ 5). It can serve as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, allowing direct comparison with analogs that have higher HBD counts (e.g., unsubstituted pyrazole analog) or increased lipophilicity (e.g., isopropyl analog).

Application
Selection Property
Validation Focus
FXR agonist SAR: pyrazole N1 position
Ethyl-substituted lipophilicity baseline
Comparative FXR agonism and solubility profiling vs. isopropyl analog
Synthetic intermediate for FXR modulators
Cyclopentyl core with reactive amino and hydroxymethyl handles
Derivatization to patent-exemplified cyclopentylpyrazoles
Permeability and drug-likeness screening
Moderate HBD/HBA and polar surface area profile
Passive permeability comparison (PAMPA/Caco-2) across N1-analogs
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